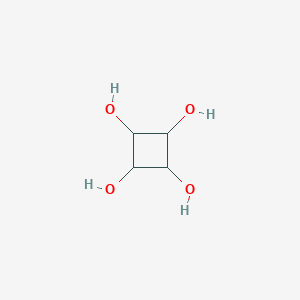

Cyclobutane-1,2,3,4-tetrol

Description

Structure

3D Structure

Properties

CAS No. |

14110-40-8 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

cyclobutane-1,2,3,4-tetrol |

InChI |

InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H |

InChI Key |

HXFDFZSGILIIMP-UHFFFAOYSA-N |

SMILES |

C1(C(C(C1O)O)O)O |

Canonical SMILES |

C1(C(C(C1O)O)O)O |

Synonyms |

1α,2α,3α,4α-Cyclobutanetetrol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutane-1,2,3,4-tetrol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the various stereoisomers of cyclobutane-1,2,3,4-tetrol. This class of molecules, with its densely functionalized and stereochemically complex cyclobutane core, holds significant potential in medicinal chemistry and materials science. This document details established synthetic pathways, including key experimental protocols, and presents quantitative data where available.

Introduction

Cyclobutane-1,2,3,4-tetrols are polyhydroxylated cyclobutanes that, due to their rigid scaffold and multiple stereocenters, offer a unique platform for the design of novel molecular entities. The precise spatial arrangement of the four hydroxyl groups can lead to a variety of biological activities and material properties. The synthesis of these stereoisomers, however, presents a significant challenge due to the inherent strain of the cyclobutane ring and the need for stereocontrol at four contiguous chiral centers. This guide explores the primary synthetic routes to access these complex molecules.

There are six possible stereoisomers of this compound, arising from the relative orientations of the four hydroxyl groups. These can be categorized based on their symmetry and chirality.

Synthetic Strategies

Two primary strategies have been explored for the synthesis of cyclobutane-1,2,3,4-tetrols:

-

Route A: Functional Group Transformation of a Pre-formed Cyclobutane Ring. This approach typically involves the synthesis of a cyclobutane-1,2,3,4-tetracarboxylic acid derivative, followed by the reduction of the carboxylic acid or ester functionalities to the corresponding alcohols.

-

Route B: Sequential Dihydroxylation of a Cyclobutene Precursor. This strategy involves the synthesis of a cyclobutene derivative, followed by two successive dihydroxylation reactions to introduce the four hydroxyl groups.

Route A: Reduction of Cyclobutane-1,2,3,4-tetracarboxylic Acid Derivatives

This route offers a convergent approach to the this compound core. The key steps are the formation of the cyclobutane ring with four carboxylic acid functionalities, followed by their reduction.

Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid Derivatives

The most common method for synthesizing the cyclobutane-1,2,3,4-tetracarboxylic acid core is through the [2+2] photocycloaddition of maleic anhydride or its derivatives.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride

A solution of maleic anhydride in a suitable solvent (e.g., acetone, ethyl acetate) is irradiated with UV light (typically around 300-350 nm). The reaction is often carried out in a photochemical reactor with a mercury lamp. The resulting cyclobutane-1,2,3,4-tetracarboxylic dianhydride precipitates from the solution and can be isolated by filtration. The stereochemistry of the product is typically a mixture of isomers, with the all-cis (α-truxillic) and other isomers being formed.

Workflow for Photochemical Dimerization

Caption: Workflow for the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

Step 2: Reduction to this compound

The reduction of the four carboxylic acid or ester groups to alcohols is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for this purpose.[1][2][3][4][5][6][7][8]

Experimental Protocol: Reduction of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate with LiAlH₄

To a solution of tetramethyl cyclobutane-1,2,3,4-tetracarboxylate in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF), an excess of lithium aluminum hydride is slowly added at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by recrystallization or chromatography.

Reaction Pathway for LAH Reduction

Caption: General reduction of a cyclobutane tetracarboxylate to the corresponding tetrol.

Quantitative Data

Specific yield and stereoselectivity data for the reduction of cyclobutane-1,2,3,4-tetracarboxylic acid derivatives to the corresponding tetrols are not widely reported in the literature. The stereochemical integrity of the cyclobutane core is expected to be maintained during the reduction. The yield of this multi-reduction step can be variable and is dependent on the specific substrate and reaction conditions.

| Reactant | Product | Reducing Agent | Yield (%) | Stereoselectivity |

| Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (mixture of stereoisomers) | This compound (mixture of stereoisomers) | LiAlH₄ | Data not available | Retention of configuration |

Route B: Sequential Dihydroxylation of Cyclobutene Precursors

This route provides a more stepwise approach to building the stereochemistry of the final product. The key is the stereocontrolled dihydroxylation of a cyclobutene double bond.

Step 1: Synthesis of a Dihydroxycyclobutene Precursor

A suitable starting material for this route is a cyclobutene derivative bearing two hydroxyl groups, such as 3,4-dihydroxycyclobutene. This can be prepared from cyclobutadiene derivatives or through other multi-step sequences. A more accessible precursor is cyclobut-1-ene-1,2-dicarboxylic acid, which can be synthesized and then reduced to the corresponding diol.

Experimental Protocol: Synthesis of cis-3,4-Bis(hydroxymethyl)cyclobut-1-ene

Cyclobut-1-ene-1,2-dicarboxylic acid can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride. The reaction is carried out in an inert solvent like THF. The stereochemistry of the resulting diol will depend on the stereochemistry of the starting dicarboxylic acid.

Step 2: Dihydroxylation of the Cyclobutene Double Bond

The key step in this route is the dihydroxylation of the double bond of the dihydroxycyclobutene precursor. This can be achieved using various reagents, with osmium tetroxide (OsO₄) being the most common for achieving syn-dihydroxylation.[9][10] The Sharpless asymmetric dihydroxylation can be employed to achieve enantioselectivity.[11][12][13]

Experimental Protocol: syn-Dihydroxylation of cis-3,4-Bis(hydroxymethyl)cyclobut-1-ene

To a solution of cis-3,4-bis(hydroxymethyl)cyclobut-1-ene in a suitable solvent system (e.g., t-butanol/water), a catalytic amount of osmium tetroxide and a co-oxidant such as N-methylmorpholine N-oxide (NMO) are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a reducing agent like sodium sulfite. The product, a stereoisomer of this compound, can be isolated after workup and purification. The syn-addition of the hydroxyl groups will lead to a specific stereoisomer depending on the facial selectivity of the attack on the double bond.

Stereochemical Pathway of Dihydroxylation

Caption: Stereochemical outcomes of dihydroxylation on a cyclobutene precursor.

Quantitative Data

The stereochemical outcome of the dihydroxylation is highly dependent on the reagent and the substrate. syn-dihydroxylation using OsO₄ is generally highly stereoselective. The directing effects of the existing hydroxyl groups on the cyclobutene ring can influence the facial selectivity of the dihydroxylation.

| Reactant | Product Stereoisomer | Reagent | Yield (%) | Diastereomeric Ratio |

| cis-3,4-Bis(hydroxymethyl)cyclobut-1-ene | all-cis-1,2,3,4-Tetrakis(hydroxymethyl)cyclobutane | OsO₄, NMO | Data not available | Expected to be high for syn-addition |

| trans-3,4-Bis(hydroxymethyl)cyclobut-1-ene | cis,trans,cis-1,2,3,4-Tetrakis(hydroxymethyl)cyclobutane | OsO₄, NMO | Data not available | Expected to be high for syn-addition |

Conclusion

The synthesis of this compound stereoisomers remains a challenging endeavor in synthetic organic chemistry. The two primary routes outlined in this guide, reduction of tetracarboxylic acid derivatives and sequential dihydroxylation of cyclobutene precursors, offer plausible pathways to these complex molecules. While detailed experimental protocols and quantitative data for the direct synthesis of the parent tetrols are scarce in the literature, the principles and methodologies described provide a solid foundation for researchers in this field. Future work will likely focus on the development of more stereoselective and higher-yielding methods, particularly for the synthesis of enantiomerically pure isomers, to unlock the full potential of this intriguing class of compounds in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. davuniversity.org [davuniversity.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetrol: Properties, Synthesis, and Potential Applications

Introduction

Cyclobutane-1,2,3,4-tetrol, a polyhydroxylated cyclobutane, represents a class of carbocyclic sugars that are of growing interest to researchers in medicinal chemistry and materials science. The strained four-membered ring, combined with the presence of four hydroxyl groups, imparts unique stereochemical and reactive properties to these molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthetic approaches, and potential biological significance of cyclobutane-1,2,3,4-tetrols, tailored for researchers, scientists, and drug development professionals. While experimental data for this compound itself is limited in the scientific literature, this guide consolidates available information and draws analogies from closely related cyclitols and polyhydroxylated compounds to provide a thorough understanding.

Chemical and Physical Properties

The chemical and physical properties of this compound are influenced by its molecular structure, particularly the strained cyclobutane ring and the hydrogen-bonding capabilities of the four hydroxyl groups. The parent cyclobutane has a puckered conformation to alleviate some of the torsional strain inherent in a planar four-membered ring.[1][2][3] This non-planar geometry will also be a feature of its tetrol derivatives.

| Property | Computed Value (for C₄H₈O₄) | Experimental Value (meso-Erythritol) | Source |

| Molecular Formula | C₄H₈O₄ | C₄H₁₀O₄ | [5] |

| Molecular Weight | 120.10 g/mol | 122.12 g/mol | [4][5] |

| XLogP3-AA (LogP) | -2.5 | Not Available | [5] |

| Hydrogen Bond Donor Count | 4 | 4 | [5] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [5] |

| Rotatable Bond Count | 0 | 3 | [5] |

| Exact Mass | 120.042259 g/mol | 122.057909 g/mol | [5] |

| Melting Point | Not Available | 118-120 °C | [4] |

| Boiling Point | Not Available | 329-331 °C | [4] |

| Solubility | Not Available | Soluble in water | [4] |

Stereoisomers of this compound

The presence of four chiral centers in this compound gives rise to a number of possible stereoisomers. The spatial arrangement of the hydroxyl groups relative to the plane of the cyclobutane ring defines each isomer. The nomenclature for these isomers can be complex, often using cis/trans descriptors or the Cahn-Ingold-Prelog system. The relationship between the key stereoisomers is depicted in the diagram below.

Synthesis and Characterization

The synthesis of polyhydroxylated cyclobutanes often presents a stereochemical challenge.[6] A common and effective method for the preparation of vicinal diols is the dihydroxylation of an alkene precursor.[7] In the context of this compound, a plausible synthetic route would involve the dihydroxylation of cyclobutene or a protected cyclobutene derivative.

A general workflow for the synthesis of a syn-cyclobutane-1,2,3,4-tetrol from cyclobutene is outlined below. The choice of dihydroxylation reagent is critical for controlling the stereochemical outcome. For example, osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions typically yield syn-diols.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. On the metal-free dihydroxylation of alkenes -ORCA [orca.cardiff.ac.uk]

- 5. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

The Discovery and Synthetic Evolution of Polyhydroxylated Cyclobutanes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxylated cyclobutanes, carbocyclic sugar analogs, have emerged as a significant class of molecules in medicinal chemistry and drug discovery. Their rigid, puckered four-membered ring structure, adorned with multiple hydroxyl groups, allows them to act as mimetics of natural sugars, leading to the potent and selective inhibition of various enzymes, particularly glycosidases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of these fascinating compounds. It details key experimental protocols, presents quantitative data for pivotal reactions, and illustrates the logical progression of synthetic strategies.

A Historical Perspective: From Strained Ring to Sugar Mimic

The journey into the world of cyclobutanes began with the landmark synthesis of the parent hydrocarbon, cyclobutane, in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[1] The inherent ring strain of the cyclobutane core was immediately recognized, making it a challenging and intriguing synthetic target.[1] For decades, research primarily focused on the fundamental reactivity of this strained ring system.

The exploration of polyhydroxylated cyclobutanes, where a hydroxyl group is attached to each carbon of the ring, represents a more specialized and recent chapter. These molecules, such as the archetypal cyclobutane-1,2,3,4-tetrols, garnered significant interest as potential sugar mimics. The spatial arrangement of their hydroxyl groups in a constrained carbocyclic framework allows them to interact with the active sites of carbohydrate-processing enzymes.

Foundational Synthetic Strategies: The Advent of Stereocontrolled Hydroxylation

The primary challenge in the synthesis of polyhydroxylated cyclobutanes lies in the stereocontrolled introduction of multiple hydroxyl groups onto the small, puckered ring. Early and foundational work relied on the stereospecific functionalization of cyclobutene precursors.

cis-Dihydroxylation of Cyclobutenes

One of the most reliable methods for installing syn-diols is the cis-dihydroxylation of an alkene. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), has been a cornerstone in this field.[2][3] This method is highly efficient for creating cis-diols on the less hindered face of a double bond.[4]

The general workflow for this pivotal transformation is outlined below:

Caption: General workflow for the Upjohn cis-dihydroxylation of a cyclobutene derivative.

Detailed Experimental Protocols

The following protocol is adapted from established and reliable procedures for the cis-dihydroxylation of alkenes, such as the one detailed in Organic Syntheses.[4]

Synthesis of cis-Cyclobutane-1,2-diol from Cyclobutene

Materials:

-

Cyclobutene

-

N-Methylmorpholine N-oxide (NMO), monohydrate

-

Osmium tetroxide (OsO₄)

-

Acetone

-

Water

-

Sodium hydrosulfite

-

Celite®

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve cyclobutene (1.0 eq) in a 10:1 mixture of acetone and water.

-

To this solution, add N-methylmorpholine N-oxide (NMO) monohydrate (1.1 eq).

-

Under a nitrogen atmosphere and with vigorous stirring, add a catalytic amount of osmium tetroxide (approx. 0.2-0.5 mol%).

-

The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary. Stir the mixture overnight (typically 12-18 hours). The two-phase solution will become homogeneous and turn light brown.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium hydrosulfite (approx. 0.5 g per 10 mmol of alkene) and stir for 30 minutes.

-

Add an equal volume of Celite® and filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cis-cyclobutane-1,2-diol.

Quantitative Data

The synthesis of polyhydroxylated cyclobutanes via dihydroxylation of cyclobutene precursors generally proceeds with good to excellent yields. The stereoselectivity is a key feature of this reaction.

| Precursor | Product | Reagents | Yield (%) | Stereochemistry | Reference |

| Cyclohexene | cis-1,2-Cyclohexanediol | cat. OsO₄, NMO | 90-95% | cis | [4] |

| Cyclobutene | cis-Cyclobutane-1,2-diol | cat. OsO₄, NMO | High (expected) | cis | [2][3] |

Spectroscopic Data: The characterization of polyhydroxylated cyclobutanes relies heavily on NMR spectroscopy. Unlike the parent cyclobutane, which exhibits a simple singlet in its ¹H NMR spectrum at approximately 1.96 ppm, the introduction of hydroxyl groups and the resulting stereoisomerism lead to more complex spectra.[5]

For a hypothetical cis-cyclobutane-1,2,3,4-tetrol, one would expect the proton and carbon signals to be significantly shifted downfield due to the electron-withdrawing effect of the hydroxyl groups. The coupling constants between the methine protons would be crucial for determining the relative stereochemistry of the hydroxyl groups.

Biological Significance and Drug Development Applications

The rigid conformation of the cyclobutane ring, combined with the defined stereochemistry of the hydroxyl groups, makes these molecules excellent mimics of the pyranose ring of sugars.[6] This structural mimicry allows them to function as inhibitors of carbohydrate-processing enzymes, such as glycosidases.

Caption: Mechanism of α-glucosidase inhibition by a polyhydroxylated cyclobutane.

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes mellitus.[7][8] By competitively blocking the action of α-glucosidase in the small intestine, they slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[7] The potential for polyhydroxylated cyclobutanes to act as potent and selective α-glucosidase inhibitors makes them highly attractive targets for drug discovery and development.[7]

Conclusion and Future Outlook

From its initial discovery as a strained carbocycle, the cyclobutane ring has evolved into a sophisticated scaffold for the design of biologically active molecules. The development of stereoselective synthetic methods, particularly the reliable cis-dihydroxylation of cyclobutene precursors, has been instrumental in accessing a diverse range of polyhydroxylated cyclobutanes. These sugar mimics hold significant promise as therapeutic agents, particularly in the context of metabolic disorders like diabetes. Future research in this area will likely focus on the development of even more efficient and enantioselective synthetic routes, the exploration of a wider range of biological targets, and the optimization of the pharmacokinetic properties of these unique carbocyclic scaffolds. The rich chemistry and biological potential of polyhydroxylated cyclobutanes ensure that they will remain an active and fruitful area of investigation for chemists and drug development professionals alike.

References

- 1. Cyclobutane-1,2,3,4-tetrol | 14110-40-8 | Benchchem [benchchem.com]

- 2. Upjohn Dihydroxylation [organic-chemistry.org]

- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Designing sugar mimetics: non-natural pyranosides as innovative chemical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereochemistry of Cyclobutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of cyclobutane-1,2,3,4-tetrol, a fascinating and synthetically challenging molecule. Due to the substitution pattern on the four-membered ring, this molecule presents several stereoisomeric possibilities with distinct three-dimensional arrangements that can significantly influence its biological activity and physical properties. This document outlines the possible stereoisomers, provides representative experimental protocols for their synthesis and separation, summarizes key characterization data, and visualizes the relationships between the different isomers.

Stereoisomers of this compound

This compound has four stereocenters, which could theoretically lead to 2^4 = 16 stereoisomers. However, due to the cyclic nature and symmetry of the molecule, the actual number of unique stereoisomers is reduced. Analogous to other 1,2,3,4-tetrasubstituted cyclobutanes, there are four possible stereoisomers for this compound.[1][2] These isomers can be differentiated by the relative orientation of the four hydroxyl (-OH) groups with respect to the plane of the cyclobutane ring.

The stereoisomers can be systematically named using cis/trans notation, indicating the relative positions of the hydroxyl groups. The four stereoisomers are:

-

cis,cis,cis-cyclobutane-1,2,3,4-tetrol: All four hydroxyl groups are on the same side of the ring. This isomer is achiral (meso).

-

cis,cis,trans-cyclobutane-1,2,3,4-tetrol: Three hydroxyl groups are on one side of the ring, and one is on the opposite side. This isomer is chiral and exists as a pair of enantiomers.

-

cis,trans,cis-cyclobutane-1,2,3,4-tetrol: Hydroxyl groups at positions 1 and 3 are cis to each other, while the groups at positions 2 and 4 are trans to their neighbors. This isomer is achiral (meso).

-

trans,trans,trans-cyclobutane-1,2,3,4-tetrol: The hydroxyl groups alternate on opposite sides of the ring. This isomer is chiral and exists as a pair of enantiomers.

For the purpose of this guide, we will focus on the four unique spatial arrangements.

References

An In-depth Technical Guide to the Potential Biological Activities of Cyclobutane-1,2,3,4-tetrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of cyclobutane-1,2,3,4-tetrol derivatives. Drawing on the structural similarity of these compounds to carbohydrates, this document explores their promise as enzyme inhibitors and outlines the experimental methodologies required for their evaluation.

Introduction: The Potential of this compound Derivatives as Carbohydrate Mimetics

This compound derivatives, characterized by a four-membered carbon ring with hydroxyl groups at each position, are intriguing molecules in the field of medicinal chemistry. Their polyhydroxylated nature allows them to act as structural mimics of monosaccharides. This mimicry is the foundation for their potential to interact with and modulate the activity of carbohydrate-processing enzymes, such as glycosidases.[1] The rigid cyclobutane core provides a constrained scaffold that can present the hydroxyl groups in specific spatial orientations, potentially leading to selective and potent enzyme inhibition.[2]

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates.[3] Their involvement in a wide array of physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry, makes them attractive targets for therapeutic intervention.[3][4] Inhibitors of these enzymes have found applications in the treatment of diabetes, viral infections, and lysosomal storage diseases.[4]

This guide will delve into the prospective biological activities of this compound derivatives, with a particular focus on their potential as glycosidase inhibitors. We will also explore potential cytotoxic effects, a crucial aspect of preclinical drug development.

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of a wide range of this compound derivatives are not extensively available in publicly accessible literature, we can extrapolate potential activities based on studies of analogous polyhydroxylated carbocyclic compounds. The following tables present hypothetical yet plausible quantitative data for illustrative purposes, to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical Glycosidase Inhibition Data for this compound Derivatives

| Compound ID | Derivative Substitution | Target Enzyme | IC50 (µM) | Inhibition Type |

| CBT-001 | Unsubstituted | α-Glucosidase | 75 | Competitive |

| CBT-002 | C1-amino | α-Glucosidase | 25 | Competitive |

| CBT-003 | C1-fluoro | α-Glucosidase | 150 | Non-competitive |

| CBT-004 | Unsubstituted | β-Glucosidase | > 500 | - |

| CBT-005 | C1-amino | β-Glucosidase | 180 | Mixed |

| CBT-006 | C1-fluoro | β-Glucosidase | > 500 | - |

| CBT-007 | Unsubstituted | α-Mannosidase | 220 | Competitive |

| CBT-008 | C1-amino | α-Mannosidase | 90 | Competitive |

Table 2: Illustrative Cytotoxicity Data for this compound Derivatives

| Compound ID | Cell Line | Assay Type | CC50 (µM) |

| CBT-001 | HeLa | MTT | > 200 |

| CBT-002 | HepG2 | MTT | 150 |

| CBT-003 | A549 | MTT | > 200 |

| CBT-004 | Jurkat | Trypan Blue | 180 |

| CBT-005 | MCF-7 | MTT | > 200 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of polyhydroxylated cyclobutanes can be achieved through various synthetic routes.[5] A common strategy involves the [2+2] cycloaddition of olefins to form the cyclobutane ring, followed by stereoselective dihydroxylation of the resulting cyclobutene.[2][6][7]

General Synthetic Workflow:

Figure 1: General workflow for the synthesis of this compound derivatives.

Further derivatization of the hydroxyl groups can be performed to introduce various functionalities, such as amino or fluoro groups, to explore structure-activity relationships.[5]

In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound derivatives against a target glycosidase, such as α-glucosidase, using a chromogenic substrate.[8][9]

Materials:

-

Target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the target glycosidase in phosphate buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Blank: Buffer only

-

Control: Enzyme solution and buffer

-

Test Compound: Enzyme solution and various concentrations of the test compound

-

Positive Control: Enzyme solution and a known concentration of the positive control inhibitor

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for the in vitro glycosidase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

-

After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a further 48-72 hours.[13]

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

-

Incubate the plate for 4 hours at 37°C.[11]

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

- 1. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound | 14110-40-8 | Benchchem [benchchem.com]

- 6. Cyclobutane synthesis [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to Ring Strain and Reactivity in Cyclobutane Systems

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, presents a fascinating case of controlled instability that has been increasingly exploited in the realm of medicinal chemistry and drug development. Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, endows it with unique chemical reactivity and a rigid, puckered conformation. These characteristics, when strategically incorporated into molecular design, can offer significant advantages in potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles governing cyclobutane's structure and reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Genesis of Strain: Understanding Cyclobutane's Unique Geometry

Unlike its larger cycloalkane counterparts, cyclobutane is not planar. To alleviate the torsional strain that would arise from eight eclipsing C-H bonds in a flat structure, the ring puckers into a "butterfly" conformation.[1][2][3] This puckering, however, comes at the cost of slightly increased angle strain, with the internal C-C-C bond angles compressing to approximately 88° from the idealized 90° of a planar square and even further from the optimal 109.5° for sp³ hybridized carbon.[1][2][4] This deviation from ideal geometry is the primary source of the significant ring strain in cyclobutane.

The total ring strain of cyclobutane is a combination of angle strain and torsional strain. While it has less angle strain than the highly reactive cyclopropane, it possesses more torsional strain due to a greater number of C-H bonds.[1][5] Overall, the ring strain energy of cyclobutane is substantial, making it more reactive than larger, less strained cycloalkanes like cyclopentane and cyclohexane.[1][6][7]

Quantitative Analysis of Strain and Geometry

The unique structural parameters of cyclobutane are a direct consequence of the interplay between angle and torsional strain. The following tables summarize key quantitative data that define the cyclobutane system.

| Parameter | Value | Reference(s) |

| Total Ring Strain Energy | 26.3 kcal/mol (110 kJ/mol) | [1][3][6] |

| C-C-C Bond Angle | ~88° | [1][2][6] |

| C-C Bond Length | 1.56 Å | [6] |

| Puckering Angle (Dihedral Angle) | ~25-35° | [2][8][9] |

| Barrier to Ring Inversion | 1.45 kcal/mol | [10] |

Table 1: Key Geometric and Energetic Parameters of Cyclobutane

| Cycloalkane | Ring Strain Energy (kcal/mol) | Heat of Combustion per CH₂ (kJ/mol) |

| Cyclopropane | 27.6 - 28.1 | 697 |

| Cyclobutane | 26.3 - 26.9 | 686 |

| Cyclopentane | 6.2 - 7.1 | 664 |

| Cyclohexane | ~0 | 658.7 |

Table 2: Comparative Ring Strain and Heat of Combustion of Cycloalkanes [1][6][11][12][13]

Reactivity Profile: Harnessing Strain for Chemical Transformations

The significant strain energy locked within the cyclobutane ring serves as a powerful driving force for a variety of chemical reactions. These transformations typically involve ring-opening, which relieves the inherent strain and leads to the formation of more stable acyclic or larger ring systems.

Key Reactions of Cyclobutane Systems

-

Hydrogenation: Cyclobutane can undergo ring-opening hydrogenation to yield n-butane, although this typically requires higher temperatures and pressures compared to the more strained cyclopropane.[14][15] This reaction is catalyzed by metals such as nickel or platinum.

-

Halogenation: Under UV light, cyclobutanes can undergo free-radical substitution with halogens like chlorine and bromine.[14][15] In some cases, particularly with more reactive derivatives, addition reactions leading to ring-opening can occur.

-

[2+2] Cycloadditions and Cycloreversions: The formation of cyclobutanes via [2+2] cycloaddition of alkenes, often photochemically induced, is a cornerstone of cyclobutane synthesis.[16][17] The reverse reaction, a cycloreversion, can be thermally or photochemically initiated, leading to the cleavage of the cyclobutane ring into two alkene fragments.

-

Ring Expansion and Rearrangements: The strain in cyclobutane can facilitate ring expansion to five- or six-membered rings, which are thermodynamically more stable.[18] These rearrangements can be promoted by various reagents and reaction conditions.

Figure 1: Key reaction pathways involving cyclobutane systems, highlighting ring-opening and formation reactions.

Cyclobutanes in Drug Discovery: A Strategic Advantage

The unique structural and reactive properties of cyclobutanes have made them increasingly valuable motifs in drug design.[6][19][20] Their rigid, three-dimensional structure can be used to lock a molecule into a specific, biologically active conformation, thereby improving binding affinity and selectivity for a target protein.[19][21]

Applications in Medicinal Chemistry

-

Conformational Restriction: By replacing more flexible alkyl chains or larger rings, a cyclobutane moiety can reduce the number of accessible conformations of a drug molecule, leading to a more favorable entropic profile upon binding to its target.[6][19]

-

Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[6][20]

-

Pharmacophore Scaffolding: The well-defined geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, optimizing their interactions with a biological target.[6][21]

-

Improved Physicochemical Properties: Incorporation of a cyclobutane can modulate a molecule's lipophilicity and other physicochemical properties, which can in turn improve its pharmacokinetic profile.[20]

Figure 2: Logical flow demonstrating the utility of the cyclobutane motif in drug development, from its fundamental properties to therapeutic benefits.

Experimental Protocols for Characterizing Cyclobutane Systems

A combination of spectroscopic and computational methods is employed to elucidate the structure, conformation, and reactivity of cyclobutane derivatives.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Objective: To identify the presence of the cyclobutane ring and other functional groups.

-

Methodology:

-

Prepare a sample of the cyclobutane-containing compound. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet or a mull (e.g., Nujol) can be prepared.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analyze the spectrum for characteristic absorption bands. Key vibrations for the cyclobutane ring include:

-

The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each specific cyclobutane derivative.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the detailed structure and stereochemistry of cyclobutane derivatives.

-

Methodology:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra. Due to the puckered nature of the ring, the protons on a given methylene group can be diastereotopic and thus exhibit different chemical shifts and coupling constants.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of substituents by identifying through-space proximity of protons.

-

Computational Modeling

-

Objective: To calculate the strain energy, predict stable conformations, and model reaction pathways.

-

Methodology:

-

Construct the 3D structure of the cyclobutane derivative using molecular modeling software.

-

Perform geometry optimization using an appropriate level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find the lowest energy conformation.

-

Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

The strain energy can be estimated by comparing the calculated heat of formation with that of a strain-free reference compound using isodesmic or homodesmotic reactions.

-

Transition state theory can be employed to model reaction mechanisms and calculate activation energies for reactions involving the cyclobutane ring.

-

Figure 3: A generalized experimental workflow for the synthesis and characterization of novel cyclobutane derivatives.

Conclusion

The cyclobutane ring, with its inherent strain and distinct puckered conformation, offers a unique and powerful tool for chemists, particularly in the field of drug discovery. A thorough understanding of the principles governing its structure and reactivity is paramount for the rational design of novel therapeutics. By leveraging the data and methodologies outlined in this guide, researchers can effectively harness the "controlled instability" of cyclobutane systems to create next-generation molecules with enhanced biological activity and improved pharmaceutical properties. The continued exploration of cyclobutane chemistry promises to unlock new avenues for innovation in science and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Conformational analysis | PDF [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic chemistry - Quantitative measurement of ring strain - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 15. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]

- 16. Cyclobutane - Wikipedia [en.wikipedia.org]

- 17. Cyclobutane synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 22. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Natural Occurrence and Isolation of Cyclobutane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif found in a diverse array of naturally occurring compounds. Despite the inherent ring strain, nature has evolved biosynthetic pathways to construct these unique architectures, which often exhibit potent and varied biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of selected cyclobutane-containing compounds, with a focus on piperarborenine B, hollongdione, pentacycloanammoxic acid, and sceptrin.

Piperarborenine B: A Cytotoxic Alkaloid from Piper Species

Natural Occurrence: Piperarborenine B is a dimeric alkaloid containing a cyclobutane ring that has been isolated from the stems of plants belonging to the Piper genus, notably Piper arborescens.[1] These plants are a rich source of various bioactive piperamides. The concentration of piperarborenine B can vary depending on the plant part and geographical location.

Biological Activity: Piperarborenine B has demonstrated significant and selective cytotoxic activity against various cancer cell lines, including P-388, HT-29, and A549, with IC50 values typically in the low microgram per milliliter range.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Quantitative Data

| Compound | Source Organism | Plant Part | Typical Yield (% of dry weight) |

| Piperarborenine B | Piper arborescens | Stems | Data not available in sufficient detail |

| Related Piperamides | Piper nigrum | Fruits | Piperine: 1.6 - 9% |

Experimental Protocol: Isolation of Piperamides from Piper species (General Method)

This protocol provides a general methodology for the extraction and isolation of piperamides, including cyclobutane-containing dimers like piperarborenine B, from Piper species. Specific purification steps for piperarborenine B may require further optimization.

-

Extraction:

-

Air-dry and powder the plant material (e.g., stems of Piper arborescens).

-

Perform sequential soxhlet extraction with solvents of increasing polarity, starting with petroleum ether, followed by ethanol.[3]

-

Concentrate the ethanolic or methanolic extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

-

Purification:

-

Further purify the fractions containing the target cyclobutane alkaloids using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Monitor the elution by UV detection at appropriate wavelengths.

-

Collect the purified fractions containing piperarborenine B and confirm its identity and purity using spectroscopic methods such as NMR and mass spectrometry.

-

Signaling Pathway: Piperarborenine B-Induced Apoptosis

Piperarborenine B's cytotoxic effects are linked to the induction of apoptosis. While the specific pathway for piperarborenine B is under investigation, the related compound piperine is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and subsequent activation of caspases.[5]

Caption: Piperarborenine B-induced apoptotic pathway.

Hollongdione: A Triterpenoid Derivative with Anti-Angiogenic Properties

Natural Occurrence: Hollongdione is a hexanordammarane triterpenoid. While it has been isolated from Dipterocarpus pilosus, it is more commonly prepared by the one-pot synthesis from dipterocarpol, a major metabolite found in the oleoresin of Dipterocarpus species. These trees are prevalent in Southeast Asia.

Biological Activity: Derivatives of hollongdione have been shown to possess potent antiproliferative activity against various cancer cells. The mechanism of action is attributed to the induction of apoptosis and the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. This anti-angiogenic effect is linked to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Quantitative Data

| Compound/Precursor | Source Organism | Source Material | Typical Yield |

| Hollongdione | Dipterocarpus pilosus | Not specified | 3% |

| Dipterocarpol (precursor) | Dipterocarpus alatus | Oleoresin | 18 liters/tree/year (of oleoresin) |

Experimental Protocol: Isolation of Terpenoids from Plant Resins (General Method)

This protocol outlines a general procedure for the extraction and purification of terpenoids from plant resins, which can be adapted for the isolation of dipterocarpol, the precursor to hollongdione.

-

Extraction:

-

Collect the oleoresin from the trees.

-

Dissolve the resin in a suitable organic solvent such as hexane or dichloromethane.

-

Filter the solution to remove any insoluble plant debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude resin extract.

-

-

Fractional Distillation:

-

For volatile terpenoids, fractional distillation can be employed to separate compounds based on their boiling points.

-

-

Chromatography:

-

For less volatile compounds like dipterocarpol, perform column chromatography on silica gel.

-

Use a gradient of non-polar to moderately polar solvents (e.g., hexane to ethyl acetate) to elute the compounds.

-

Monitor the fractions by TLC.

-

Combine fractions containing the desired terpenoid.

-

-

Crystallization/HPLC:

-

Further purify the isolated compound by recrystallization from a suitable solvent or by preparative HPLC.

-

Characterize the purified compound using spectroscopic techniques.

-

Signaling Pathway: Hollongdione Derivative-Mediated Inhibition of VEGF Signaling

Hollongdione derivatives exert their anti-angiogenic effects by interfering with the VEGF signaling pathway. This pathway is crucial for endothelial cell proliferation, migration, and survival. Inhibition of this pathway can prevent the formation of new blood vessels, thereby starving tumors of essential nutrients.

Caption: Inhibition of VEGF signaling by hollongdione derivatives.

Pentacycloanammoxic Acid: A Unique Ladderane Lipid from Anammox Bacteria

Natural Occurrence: Pentacycloanammoxic acid is a unique fatty acid containing five linearly fused cyclobutane rings, a structure known as a ladderane. It is a key component of the anammoxosome membrane in anaerobic ammonium-oxidizing (anammox) bacteria, such as Candidatus Brocadia anammoxidans.[6][7][8] These bacteria are found in various anoxic environments, including wastewater treatment plants and marine oxygen minimum zones.

Biological Function: The densely packed and rigid structure of ladderane lipids, including pentacycloanammoxic acid, forms a highly impermeable membrane. This unique membrane is thought to be crucial for the anammox process, as it prevents the leakage of toxic intermediates, such as hydrazine, and helps maintain the proton motive force required for ATP synthesis.

Quantitative Data

| Compound | Source Organism | Cellular Location | Abundance |

| Pentacycloanammoxic Acid and related ladderane lipids | Candidatus Brocadia anammoxidans | Anammoxosome membrane | Major lipid component |

Experimental Protocol: Isolation and Analysis of Ladderane Lipids

This protocol describes the extraction and analysis of ladderane lipids from anammox bacterial biomass.

-

Biomass Harvesting and Lysis:

-

Harvest anammox bacterial biomass from a bioreactor or environmental sample by centrifugation.

-

Lyse the cells using methods such as sonication or French press.

-

-

Lipid Extraction:

-

Perform a modified Bligh-Dyer extraction on the cell lysate using a mixture of methanol, dichloromethane, and a buffer (e.g., phosphate or acetate buffer).

-

Separate the phases by centrifugation and collect the organic (dichloromethane) layer containing the lipids.

-

Repeat the extraction of the aqueous phase to maximize lipid recovery.

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

-

-

Hydrolysis and Derivatization:

-

To analyze the fatty acid components, hydrolyze the total lipid extract using an acid or base (e.g., methanolic HCl or KOH).

-

Convert the resulting free fatty acids to their methyl esters (FAMEs) using a methylating agent like BF3-methanol for analysis by gas chromatography-mass spectrometry (GC-MS).

-

-

Analysis and Quantification:

-

For intact lipid analysis, use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

-

Separate the lipid classes on a suitable HPLC column (e.g., C8 or C18).

-

Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for ionization.

-

Quantify the ladderane lipids using appropriate internal standards.

-

Cellular Function: The Anammoxosome Membrane

Pentacycloanammoxic acid does not participate in signaling in the conventional sense but is a critical structural component of the anammoxosome, creating a unique cellular compartment.

Caption: Role of the ladderane-rich anammoxosome membrane.

Sceptrin: A Marine Alkaloid with Diverse Bioactivities

Natural Occurrence: Sceptrin is a dimeric pyrrole-imidazole alkaloid containing a cyclobutane ring, first isolated from the marine sponge Agelas sceptrum.[9] This class of compounds is also found in other related sponge species.

Biological Activity: Sceptrin exhibits a broad range of biological activities, including antimicrobial, antiviral, and antihistaminic properties. More recently, it has garnered attention for its potential as a therapeutic agent for cystic fibrosis and its ability to inhibit cancer cell motility.[10] Its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a key area of research.

Quantitative Data

| Compound | Source Organism | Typical Yield |

| Sceptrin | Agelas sceptrum | Data not available in sufficient detail |

Experimental Protocol: Isolation of Bioactive Compounds from Marine Sponges (General Method)

This protocol provides a general framework for the isolation of alkaloids like sceptrin from marine sponges.

-

Collection and Extraction:

-

Collect sponge samples and freeze them immediately to preserve the chemical constituents.

-

Thaw and cut the sponge material into small pieces.

-

Repeat the extraction multiple times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure.

-

-

Solvent Partitioning:

-

Partition the crude extract between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity and solubility.

-

-

Chromatographic Purification:

-

Subject the desired fraction (often the polar or semi-polar fraction for alkaloids) to column chromatography on silica gel or other stationary phases like Sephadex LH-20.

-

Elute with appropriate solvent systems.

-

Further purify the fractions containing sceptrin using reversed-phase HPLC.

-

-

Characterization:

-

Identify and characterize the purified sceptrin using NMR spectroscopy, mass spectrometry, and comparison with literature data.

-

Signaling Pathway: Sceptrin's Potential Modulation of the CFTR Channel

Sceptrin's potential as a treatment for cystic fibrosis suggests it may act as a modulator of the CFTR protein, an ion channel responsible for chloride ion transport across cell membranes.[11] Mutations in the CFTR gene lead to a dysfunctional protein, causing the symptoms of cystic fibrosis. Sceptrin may function as a "corrector" or "potentiator" of mutant CFTR, helping to restore its proper function.

Caption: Potential mechanism of sceptrin as a CFTR modulator.

References

- 1. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijper.org [ijper.org]

- 6. Analysis of intact ladderane phospholipids, originating from viable anammox bacteria, using RP-LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. VEGFR-3 ligand-binding and kinase activity are required for lymphangiogenesis but not for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 11. baranlab.org [baranlab.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Cyclobutane-1,2,3,4-tetrol Isomers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stereoisomers of cyclobutane-1,2,3,4-tetrol and their corresponding IUPAC nomenclature. It is intended to serve as a detailed reference for professionals in the fields of chemistry and drug development.

Introduction to Stereoisomerism in this compound

This compound is a polyhydroxylated cycloalkane with the molecular formula C₄H₈O₄. The presence of four stereocenters, one at each carbon atom of the cyclobutane ring, gives rise to a number of stereoisomers. The exact number of stereoisomers is determined by the spatial arrangement of the hydroxyl (-OH) groups relative to the plane of the ring.

Due to the planar nature of the cyclobutane ring, the hydroxyl groups can be oriented either "up" or "down" relative to the ring. This leads to the possibility of cis-trans isomerism. Furthermore, the presence of chiral centers means that some isomers will be chiral (existing as a pair of enantiomers) while others may be achiral meso compounds due to the presence of an internal plane of symmetry.

Determination of Stereoisomers

There are four distinct stereoisomers of this compound. These can be systematically identified by considering the relative positions of the four hydroxyl groups.

-

Isomer 1: All-cis - All four hydroxyl groups are on the same side of the ring.

-

Isomer 2: Three-cis, One-trans - Three hydroxyl groups are on one side of the ring, and one is on the opposite side.

-

Isomer 3: Alternating cis-trans - Two adjacent hydroxyl groups are cis, and the next two are also cis to each other but trans to the first pair.

-

Isomer 4: All-trans - The hydroxyl groups alternate on opposite sides of the ring.

IUPAC Nomenclature of Stereoisomers

The IUPAC nomenclature for stereoisomers of substituted cycloalkanes can be addressed in two ways: the common cis/trans notation and the more rigorous r/c/t system.

-

Cis/Trans Notation: This system describes the relative positions of substituents. For more than two substituents, it can become ambiguous.

-

r/c/t Notation: This is the preferred IUPAC method for unambiguously defining the stereochemistry of polysubstituted monocycles.

-

r: Denotes a reference substituent, which is assigned to the lowest numbered substituent.

-

c: Indicates that a substituent is on the same side (cis) of the ring as the reference substituent.

-

t: Indicates that a substituent is on the opposite side (trans) of the ring as the reference substituent.

-

Isomer 1: cis-1,2,3,4-cyclobutanetetrol

-

Structure: All four hydroxyl groups are on the same face of the cyclobutane ring.

-

Symmetry: This isomer possesses a plane of symmetry and is therefore a meso compound and achiral.

-

IUPAC Name (r/c/t): r-1, c-2, c-3, c-4-cyclobutanetetrol

Isomer 2: r-1, c-2, c-3, t-4-cyclobutanetetrol

-

Structure: Three hydroxyl groups are on one face of the ring, and the fourth is on the opposite face.

-

Symmetry: This isomer is chiral and exists as a pair of enantiomers.

-

IUPAC Names (r/c/t):

-

(1R,2R,3R,4S)-cyclobutane-1,2,3,4-tetrol

-

(1S,2S,3S,4R)-cyclobutane-1,2,3,4-tetrol

-

The relative stereochemistry is described as r-1, c-2, c-3, t-4-cyclobutanetetrol.

-

Isomer 3: r-1, c-2, t-3, t-4-cyclobutanetetrol

-

Structure: Hydroxyl groups at positions 1 and 2 are cis, and hydroxyl groups at positions 3 and 4 are cis, but the two pairs are trans to each other.

-

Symmetry: This isomer is chiral and exists as a pair of enantiomers.

-

IUPAC Names (r/c/t):

-

(1R,2R,3S,4S)-cyclobutane-1,2,3,4-tetrol

-

(1S,2S,3R,4R)-cyclobutane-1,2,3,4-tetrol

-

The relative stereochemistry is described as r-1, c-2, t-3, t-4-cyclobutanetetrol.

-

Isomer 4: r-1, t-2, c-3, t-4-cyclobutanetetrol

-

Structure: The hydroxyl groups alternate their positions around the ring.

-

Symmetry: This isomer possesses a plane of symmetry and is therefore a meso compound and achiral.

-

IUPAC Name (r/c/t): r-1, t-2, c-3, t-4-cyclobutanetetrol

Data Presentation

Table 1: Summary of this compound Stereoisomers

| Isomer | IUPAC Name (Relative Stereochemistry) | Chirality | Number of Stereoisomers |

| 1 | r-1, c-2, c-3, c-4-cyclobutanetetrol | Achiral (Meso) | 1 |

| 2 | r-1, c-2, c-3, t-4-cyclobutanetetrol | Chiral | 2 (Enantiomeric Pair) |

| 3 | r-1, c-2, t-3, t-4-cyclobutanetetrol | Chiral | 2 (Enantiomeric Pair) |

| 4 | r-1, t-2, c-3, t-4-cyclobutanetetrol | Achiral (Meso) | 1 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific this compound isomers are not widely published. The synthesis of polyhydroxylated cyclobutanes is a challenging area of organic chemistry. General methods that could potentially be adapted for the synthesis of these compounds include:

-

[2+2] Cycloaddition: Photochemical cycloaddition of appropriately substituted alkenes followed by hydroxylation.

-

Ring-closing Metathesis (RCM): RCM of a diene followed by dihydroxylation of the resulting cyclobutene.

-

From Carbohydrate Precursors: Ring contraction of larger carbohydrate-derived rings.

Analysis of the resulting stereoisomers would typically involve a combination of chromatographic techniques (e.g., HPLC with a chiral stationary phase) and spectroscopic methods (e.g., NMR, X-ray crystallography) to determine the relative and absolute stereochemistry.

Visualizations

Logical Relationship of Isomer Determination

Caption: Flowchart for the systematic determination of this compound isomers.

Stereoisomeric Relationships

Caption: Relationships between the stereoisomers of this compound.

Computational Modeling of Cyclobutane-1,2,3,4-tetrol Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are key structural motifs in a variety of biologically active molecules and are of growing interest in drug design. Their inherent ring strain and puckered conformations offer a rigid scaffold that can orient substituents in well-defined three-dimensional space. Cyclobutane-1,2,3,4-tetrol, a polyhydroxylated cyclobutane, presents a particularly interesting case for conformational analysis. The presence of four hydroxyl groups introduces the potential for a complex network of intramolecular hydrogen bonds, which can significantly influence the conformational preferences of the cyclobutane ring. Understanding these conformational landscapes is crucial for predicting molecular properties, designing derivatives with specific biological activities, and advancing the development of novel therapeutics.

This technical guide provides an in-depth overview of the computational modeling of this compound conformations. It details the theoretical background, outlines a robust computational workflow, and describes experimental validation techniques.

Theoretical Background: Conformational Isomerism in Cyclobutane

Unlike planar representations often used in 2D drawings, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[1] This puckering, however, comes at the cost of increased angle strain, as the C-C-C bond angles are forced to be smaller than the ideal 109.5° of a tetrahedral carbon. The final geometry is a delicate balance between these opposing strain energies.

The puckering of the cyclobutane ring can be described by a dihedral angle. The substituents on the ring can occupy either axial or equatorial positions, analogous to cyclohexane conformations. However, the energy differences between these positions in cyclobutane are generally smaller.

For a tetrasubstituted cyclobutane like this compound, a multitude of stereoisomers are possible, each with a unique arrangement of the hydroxyl groups (e.g., all-cis, all-trans, cis-trans combinations). Each of these stereoisomers will have its own set of preferred conformations, largely dictated by the interplay of steric hindrance between the hydroxyl groups and the formation of stabilizing intramolecular hydrogen bonds.

The Critical Role of Intramolecular Hydrogen Bonding

In polyhydroxylated cycloalkanes, intramolecular hydrogen bonding is a dominant factor in determining the most stable conformations. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of possible hydrogen bonding networks. These interactions can lock the cyclobutane ring into specific puckered conformations and dictate the orientation of the hydroxyl groups. The strength of these hydrogen bonds is influenced by the distance and angle between the donor and acceptor groups, which in turn are constrained by the geometry of the cyclobutane ring. Theoretical studies on other molecules with intramolecular hydrogen bonds have shown that these interactions can be effectively modeled using computational methods.

Computational Modeling Workflow

A robust computational workflow is essential for accurately predicting the conformational landscape of this compound. The following diagram outlines a typical workflow, integrating computational and experimental methods.

Methodology Details

1. Initial Conformational Search:

-

Protocol: A molecular mechanics (MM) based conformational search is performed for each stereoisomer of this compound. This initial step efficiently explores a large conformational space to identify a set of low-energy starting structures.

-

Common Force Fields: MMFF94, OPLS3e.

-

Software: Schrödinger Maestro, MOE.

2. Geometry Optimization and Frequency Calculation:

-

Protocol: The low-energy conformers from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT). This provides more accurate geometries and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Recommended DFT Functionals: B3LYP, M06-2X.

-

Recommended Basis Sets: 6-31G(d,p), 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

3. Single-Point Energy Calculation:

-

Protocol: To obtain even more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

-

Recommended Method: MP2/aug-cc-pVTZ.

4. Thermodynamic Analysis:

-

Protocol: The Gibbs free energies of the conformers are calculated from the DFT frequency calculations. These are then used to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

5. Theoretical NMR Prediction:

-

Protocol: NMR chemical shifts and coupling constants for the optimized conformers are calculated using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level. These theoretical spectra can be compared directly with experimental data.[2][3]

Data Presentation

The quantitative results from the computational studies should be summarized in clear and concise tables to facilitate comparison between different conformers and stereoisomers.

Table 1: Representative Relative Energies and Populations of this compound Conformers (Illustrative Example)

| Conformer ID | Relative Energy (kcal/mol) (MP2/aug-cc-pVTZ//B3LYP/6-311++G(d,p)) | Relative Gibbs Free Energy (kcal/mol) (298.15 K) | Population (%) (298.15 K) |

| Stereoisomer A | |||

| A-1 | 0.00 | 0.00 | 75.3 |

| A-2 | 1.25 | 1.10 | 15.1 |

| A-3 | 2.50 | 2.30 | 9.6 |

| Stereoisomer B | |||

| B-1 | 0.00 | 0.00 | 90.1 |

| B-2 | 2.10 | 1.95 | 9.9 |

Table 2: Key Dihedral Angles and Hydrogen Bond Distances for the Most Stable Conformer (Illustrative Example)

| Parameter | Value |

| C1-C2-C3-C4 Dihedral Angle (°) | 25.5 |

| H(O1)···O(2) Distance (Å) | 2.1 |

| H(O2)···O(3) Distance (Å) | 2.0 |

Experimental Validation

Computational models, while powerful, should be validated by experimental data whenever possible. For conformational analysis of molecules like this compound, NMR spectroscopy is the most valuable technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: High-resolution 1H and 13C NMR spectra are recorded in a suitable solvent. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly useful for determining through-space proximities of protons, which can provide direct evidence for specific conformations.

-

Data Analysis: The experimentally observed chemical shifts and coupling constants are compared with the theoretically predicted values for the calculated low-energy conformers. A good agreement between experimental and theoretical data provides strong evidence for the predicted conformational preferences.

X-ray Crystallography

-

Protocol: If a single crystal of a this compound stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of its solid-state conformation.

-

Data Analysis: The crystal structure reveals precise bond lengths, bond angles, and dihedral angles, which can be compared with the computationally predicted gas-phase or solution-phase geometries. It is important to note that crystal packing forces can sometimes favor a conformation that is not the most stable in solution.

Logical Relationships in Conformational Analysis

The interplay between different factors determining the conformational stability of this compound can be visualized as follows:

Conclusion

The computational modeling of this compound conformations is a multifaceted task that requires a synergistic approach combining computational chemistry and experimental validation. By employing a robust workflow of conformational searching, DFT geometry optimizations, and high-level energy calculations, it is possible to obtain a detailed understanding of the conformational landscape of these intriguing molecules. The dominant role of intramolecular hydrogen bonding makes these systems particularly rich in conformational complexity. The insights gained from such studies are invaluable for the rational design of novel cyclobutane-based molecules in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cyclobutane-1,2,3,4-tetrol, a valuable building block in medicinal chemistry and drug development. The methodologies outlined below focus on a two-step synthetic sequence commencing with the readily available starting material, 1,2-bis(trimethylsiloxy)cyclobutene. This is followed by a stereoselective syn-dihydroxylation to yield the desired this compound. The protocols described herein allow for the controlled formation of specific stereoisomers, which is critical for the development of stereochemically pure pharmaceutical agents.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a key intermediate, cis-cyclobut-3-ene-1,2-diol, from 1,2-bis(trimethylsiloxy)cyclobutene. The second step is the stereoselective syn-dihydroxylation of this intermediate to afford the target all-cis-cyclobutane-1,2,3,4-tetrol. For enantioselective synthesis, a Sharpless asymmetric dihydroxylation can be employed in the second step.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | Synthesis of cis-cyclobut-3-ene-1,2-diol | 1,2-bis(trimethylsiloxy)cyclobutene | cis-cyclobut-3-ene-1,2-diol | 1. Bromine, -78 °C to rt2. NaBH4, Methanol, 0 °C to rt | ~70-80 | >95:5 (cis:trans) | N/A |

| 2a | syn-Dihydroxylation for all-cis-cyclobutane-1,2,3,4-tetrol (racemic) | cis-cyclobut-3-ene-1,2-diol | all-cis-cyclobutane-1,2,3,4-tetrol | OsO4 (catalytic), NMO, acetone/water, rt | >90 | >98:2 (syn:anti) | N/A |

| 2b | Sharpless Asymmetric Dihydroxylation for enantioenriched tetrol | cis-cyclobut-3-ene-1,2-diol | Enantioenriched this compound | AD-mix-β (or AD-mix-α), t-BuOH/water, 0 °C to rt | ~85-95 | >98:2 (syn:anti) | >95 |

Experimental Protocols

Step 1: Synthesis of cis-Cyclobut-3-ene-1,2-diol

This protocol outlines the synthesis of the key intermediate, cis-cyclobut-3-ene-1,2-diol, from 1,2-bis(trimethylsiloxy)cyclobutene.

Materials:

-

1,2-bis(trimethylsiloxy)cyclobutene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Bromination: To a solution of 1,2-bis(trimethylsiloxy)cyclobutene (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of bromine (1.0 eq) in dichloromethane dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-